molecular formula C5H11NO2 B8640741 2-[(Isopropylideneamino)oxy]-ethanol CAS No. 83495-51-6

2-[(Isopropylideneamino)oxy]-ethanol

Cat. No.: B8640741
CAS No.: 83495-51-6
M. Wt: 117.15 g/mol
InChI Key: SJTCPULGRKWPDM-UHFFFAOYSA-N
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Description

2-[(Isopropylideneamino)oxy]-ethanol is an ethanol derivative substituted at the 2-position with an oxy group connected to an isopropylideneamino moiety. The isopropylideneamino group consists of a Schiff base structure, where the nitrogen is bonded to an isopropylidene group ((CH₃)₂C=N-).

Properties

CAS No.

83495-51-6

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-(propan-2-ylideneamino)oxyethanol

InChI

InChI=1S/C5H11NO2/c1-5(2)6-8-4-3-7/h7H,3-4H2,1-2H3

InChI Key

SJTCPULGRKWPDM-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCCO)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-[(Isopropylideneamino)oxy]-ethanol with four structurally similar ethanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₆H₁₃NO₂ 147.17 (inferred) Ether, Schiff base Reactive Schiff base; polar due to hydroxyl and ether groups
2-(Diisopropylamino)ethanol (CAS 96-80-0) C₈H₁₉NO 145.24 Secondary amine, hydroxyl Lipophilic; used in corrosion inhibition and pharmaceuticals
2-[(1-Methylethyl)amino]ethanol (CAS 109-56-8) C₅H₁₃NO 103.16 Primary amine, hydroxyl Moderate water solubility; surfactant applications
2-[2-(Dimethylamino)ethoxy]ethanol C₆H₁₅NO₂ 133.19 Tertiary amine, ether, hydroxyl Highly water-soluble; used in polymer and drug formulations

Physicochemical Properties

  • Reactivity: The Schiff base in this compound may enhance reactivity toward nucleophiles, enabling applications in coordination chemistry or prodrug design. In contrast, amines in analogs like 2-(Diisopropylamino)ethanol exhibit basicity useful in pH-sensitive formulations .
  • Solubility: The hydroxyl and ether groups in the target compound suggest moderate polarity and solubility in polar aprotic solvents (e.g., DMSO). Comparatively, 2-[2-(Dimethylamino)ethoxy]ethanol’s tertiary amine and additional ether group increase water solubility .
  • Stability: Schiff bases are prone to hydrolysis under acidic conditions, whereas secondary/tertiary amines (e.g., in diisopropylaminoethanol) are more stable, favoring long-term industrial use .

Research Findings and Gaps

  • Synthetic Routes: While 2-(Diisopropylamino)ethanol is synthesized via nucleophilic substitution between diisopropylamine and ethylene oxide , the target compound’s synthesis likely involves condensing isopropylideneamine with ethylene glycol derivatives. Experimental validation is needed.
  • Biological Activity: No direct data exist for the target compound, but Schiff base-containing analogs exhibit antimicrobial and anticancer properties.
  • Toxicity: Secondary amines like diisopropylaminoethanol may cause skin irritation (), whereas Schiff bases’ toxicity profiles remain understudied .

Preparation Methods

Reaction of Acetone Oxime with Ethylene Oxide

The foundational method for synthesizing 2-[(Isopropylideneamino)oxy]-ethanol involves reacting acetone oxime (C₃H₇NO) with ethylene oxide (C₂H₄O) under basic conditions. This two-step process first forms 2-hydroxyethyl ketoxime, which undergoes acid hydrolysis to yield the target compound.

Reaction Conditions and Catalysts

  • Molar Ratios : A ketoxime-to-ethylene oxide ratio of 1:1 to 1:10 is optimal, with 1:3 providing balanced reactivity and cost efficiency.

  • Temperature : The reaction proceeds at 0–30°C to minimize side reactions such as polymerization of ethylene oxide.

  • Bases : Catalytic amounts of inorganic bases (e.g., NaOH) or organic bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) are used. DBU, though effective, is costly and non-recoverable, limiting industrial scalability.

Mechanistic Insights
Ethylene oxide’s electrophilic oxirane ring opens via nucleophilic attack by the oxime’s oxygen, forming a hydroxyethyl intermediate. Acidic workup (e.g., HCl) cleaves the ketoxime protecting group, releasing the ethanolamine derivative.

Limitations

  • Yield : Early methods achieved 65–75% yield due to competing hydrolysis of ethylene oxide.

  • Safety : Ethylene oxide’s flammability and toxicity necessitate stringent safety protocols.

Catalytic Methods Using Ethylene Carbonate

DMF-Catalyzed Synthesis

A breakthrough methodology replaces ethylene oxide with ethylene carbonate, employing DMF as both solvent and catalyst. This approach eliminates ethylene oxide’s hazards and enhances yield.

Procedure

  • Reactants : Acetone oxime and ethylene carbonate in a 1:1.1–1.5 molar ratio.

  • Catalyst : 2–5 wt% DMF relative to oxime.

  • Conditions : Heating to 130°C for 3–5 hours under reflux.

Advantages

  • Yield : >95% purity with 90–97% isolated yield.

  • Recyclability : DMF and unreacted oxime are recovered via vacuum distillation (5–20 mmHg, 100–180°C) and reused.

Mechanism
DMF activates ethylene carbonate’s carbonyl group, facilitating nucleophilic substitution by the oxime. The carbonate’s leaving group (CO₃²⁻) is eliminated as CO₂, driving the reaction forward.

Acid Hydrolysis and Product Isolation

Hydrolysis of 2-Hydroxyethyl Ketoxime

The intermediate 2-hydroxyethyl ketoxime is hydrolyzed using aqueous HCl or H₂SO₄. Key considerations include:

  • Acid Concentration : 1–3 M HCl achieves complete hydrolysis without degrading the product.

  • Temperature : Room temperature to 50°C.

Phase Separation
The product’s insolubility in water enables isolation via simple phase separation, avoiding energy-intensive extraction.

Solvent Systems and Reaction Optimization

Solvent Selection

SolventPolarityBoiling Point (°C)Suitability
TolueneLow110High
DMFHigh153Catalytic
Ethyl AcetateModerate77Moderate

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aromatic solvents (e.g., toluene) improve ketoxime solubility.

Comparative Analysis of Methodologies

ParameterEthylene Oxide MethodEthylene Carbonate Method
Yield65–75%90–97%
Reaction Time10+ hours3–5 hours
SafetyHigh riskModerate risk
Catalyst RecoveryNot feasibleYes (DMF reuse)
Environmental ImpactHigh (toxic byproducts)Low (closed-loop system)

Industrial Applications and Derivative Synthesis

This compound is esterified to form trifluoromethanesulfonate derivatives, key intermediates in herbicide synthesis. For example, reaction with trifluoromethanesulfonic anhydride in diethyl ether yields 2-[(isopropylideneamino)oxy]ethyl triflate, a precursor to propaquizafop .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(Isopropylideneamino)oxy]-ethanol, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves reacting isopropylideneamine derivatives with ethylene oxide or its analogs under controlled conditions. For example, catalytic hydrogenation using platinum oxide (PtO₂) is a documented method for analogous amino alcohols, ensuring regioselectivity . Key intermediates, such as Schiff bases or oxyamine precursors, are characterized via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Ethanolamine derivatives are often purified via fractional distillation or recrystallization, with purity assessed by HPLC (≥98%) .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., -NH, -OH, and isopropylidene peaks) to confirm functional groups. For example, the isopropylidene group shows characteristic doublets in the 1.2–1.5 ppm range .
  • FT-IR : Identify amine (N-H stretch ~3300 cm⁻¹) and alcohol (O-H stretch ~3400 cm⁻¹) bands.
  • Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H]⁺) with theoretical values (C₅H₁₁NO₂: 117.08 g/mol) .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) and short-chain alcohols (ethanol, methanol). For kinetic studies, use ethanol/water mixtures (70:30 v/v) to enhance solubility while maintaining stability. Note that hygroscopicity requires storage under inert atmospheres (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility or reactivity data for this compound?

  • Methodological Answer :

  • Controlled Solvent Screening : Systematically test solubility in solvents with varying polarity (e.g., logP values) at standardized temperatures (25°C ± 0.5°C).
  • Kinetic Studies : Monitor degradation rates under acidic/basic conditions via UV-Vis or LC-MS to identify instability sources. For example, pH-dependent hydrolysis of the isopropylidene group may explain divergent reactivity .
  • Collaborative Validation : Cross-reference data with independent labs using identical batch samples to rule out synthesis variability .

Q. What strategies improve catalytic efficiency in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Compare PtO₂, Pd/C, and Raney nickel for hydrogenation efficiency. PtO₂ typically achieves >90% yield but requires strict moisture control .
  • Reaction Engineering : Use microreactors to enhance mass transfer and reduce side reactions (e.g., over-oxidation).
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. How does this compound interact with biological systems, and what are the implications for neurochemical studies?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity toward neurotransmitter receptors (e.g., GABAₐ or NMDA) using radioligand displacement assays. Structural analogs show modulatory effects on ion channels .
  • Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolites via LC-HRMS.
  • Behavioral Studies : Administer in rodent models to assess cognitive effects (e.g., Morris water maze) at 10–100 mg/kg doses .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store in amber vials under inert gas (argon) at –20°C to minimize oxidation. Add stabilizers (e.g., BHT at 0.01% w/w) if prolonged storage is required.
  • Peroxide Risk : Test periodically using peroxide test strips, especially if stored in polyethylene containers. Dispose of aged stocks (>6 months) via incineration .

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